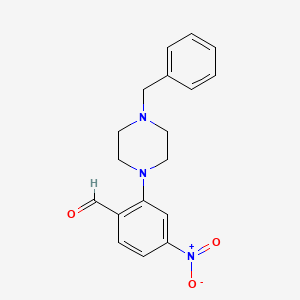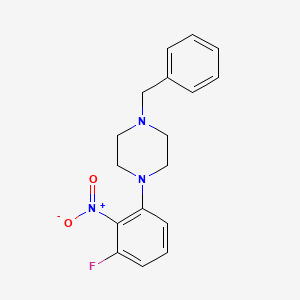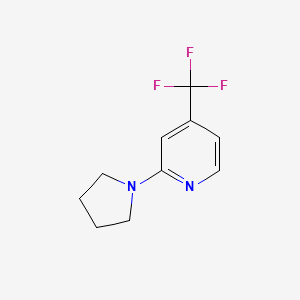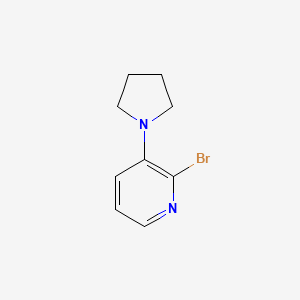
2-Bromo-3-(pyrrolidin-1-yl)pyridine
説明
2-Bromo-3-(pyrrolidin-1-yl)pyridine is a chemical compound with the molecular formula C9H11BrN2 . It is a solid substance and is used by researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of 2-Bromo-3-(pyrrolidin-1-yl)pyridine can be represented by the SMILES stringC1CCN(C1)C2=C(N=CC=C2)Br . This indicates that the molecule consists of a pyrrolidine ring attached to a pyridine ring via a carbon atom. The pyridine ring also has a bromine atom attached to it . Physical And Chemical Properties Analysis
2-Bromo-3-(pyrrolidin-1-yl)pyridine has a molecular weight of 227.10 g/mol . It has a XLogP3-AA value of 2.5, indicating its lipophilicity . It has 0 hydrogen bond donors and 2 hydrogen bond acceptors . The compound has a rotatable bond count of 1 . Its exact mass and monoisotopic mass are both 226.01056 g/mol . The topological polar surface area is 16.1 Ų .科学的研究の応用
Antibacterial Activity
One of the notable applications of 2-Bromo-3-(pyrrolidin-1-yl)pyridine is in the field of antibacterial research. For example, derivatives synthesized from this compound have demonstrated significant antimicrobial activity against a range of aerobic and anaerobic bacteria, with minimal inhibitory concentrations varying between 6.2 to 100 µg/mL. These findings highlight the potential of this compound in developing new antibacterial agents (Bogdanowicz et al., 2013).
Photoreactions and Molecular Studies
The compound also plays a role in photoreactions and molecular studies. In one instance, derivatives of 2-Bromo-3-(pyrrolidin-1-yl)pyridine, such as 2-(1H-pyrazol-5-yl)pyridine, have been used to study various types of photoreactions including excited-state intramolecular and intermolecular proton transfers. These studies contribute to the understanding of molecular behavior under different conditions (Vetokhina et al., 2012).
Microbiological Activity
Another application lies in microbiology, where derivatives of 2-Bromo-3-(pyrrolidin-1-yl)pyridine were synthesized and evaluated for their bacteriostatic and antituberculosis activity. Some of these derivatives showed notable efficacy, indicating the compound's potential in developing treatments for bacterial infections and tuberculosis (Miszke et al., 2008).
Synthesis of Novel Compounds
The compound is also used in the synthesis of new chemical structures. For instance, its derivatives have been synthesized for potential use in time-resolved fluorescence immunoassays, which are significant in biochemical research and diagnostics (Pang Li-hua, 2009).
Safety And Hazards
特性
IUPAC Name |
2-bromo-3-pyrrolidin-1-ylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2/c10-9-8(4-3-5-11-9)12-6-1-2-7-12/h3-5H,1-2,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSKABBMJIKLVNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(N=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-3-(pyrrolidin-1-yl)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



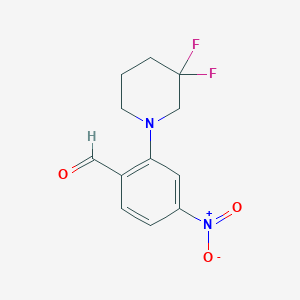
![Dimethyl-{6-[3-(4-methyl-piperazin-1-ylmethyl)-phenyl]-4-trifluoromethyl-pyridin-2-yl}-amine](/img/structure/B1401866.png)
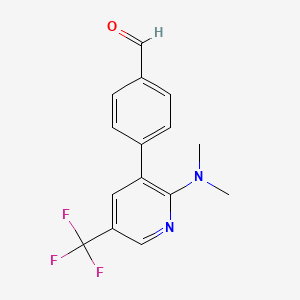
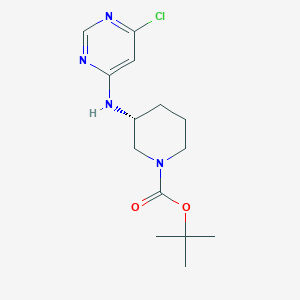
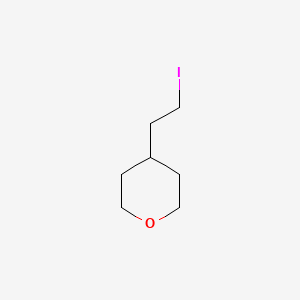
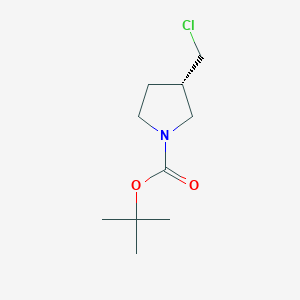
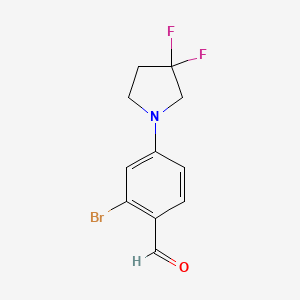
![2-(4-Fluoro-phenyl)-5-thiocyanato-[1,3,4]oxadiazole](/img/structure/B1401877.png)
![2-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenoxy]-propionamide](/img/structure/B1401878.png)
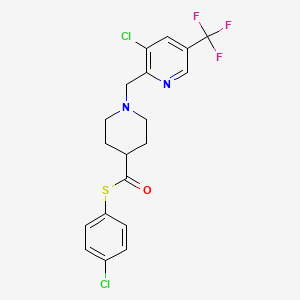
![3-[2-(6-Chloro-4-trifluoromethyl-pyridin-2-ylsulfanyl)-ethyl]-1,1-dimethyl-urea](/img/structure/B1401880.png)
